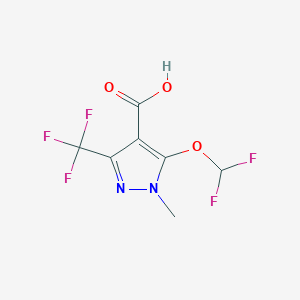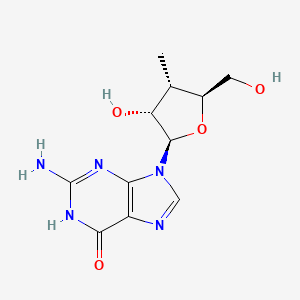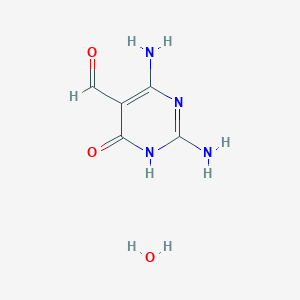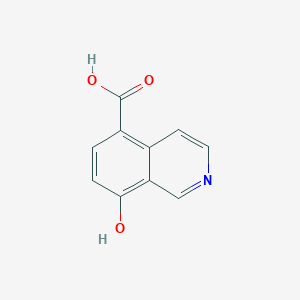
8-Hydroxy-isoquinoline-5-carboxylic acid
概要
説明
8-Hydroxy-isoquinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3 It is a derivative of isoquinoline, featuring a hydroxyl group at the 8th position and a carboxylic acid group at the 5th position
作用機序
Target of Action
It’s known that 8-hydroxyquinoline derivatives, which 8-hydroxy-isoquinoline-5-carboxylic acid is part of, can bind to a diverse range of targets with high affinities .
Mode of Action
It’s suggested that 8-hydroxyquinoline derivatives can interact with their targets and cause changes . For instance, some derivatives have shown to induce cell death by proteasome inhibition in certain cell lines .
Biochemical Pathways
It’s known that 8-hydroxyquinoline derivatives can affect various biochemical processes . For example, some derivatives have been involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
For instance, some derivatives have shown to induce cell death in certain cell lines .
生化学分析
Biochemical Properties
8-Hydroxy-isoquinoline-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, such as 2-oxoglutarate (2OG) oxygenases, which are involved in various metabolic pathways . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and migration of vascular smooth muscle cells (VSMCs) by inhibiting cyclin D1 and upregulating p21 mRNA levels . This modulation of gene expression and cellular metabolism highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, it inhibits the activity of 2OG oxygenases by binding to their active sites . Additionally, it can influence gene expression by modulating the levels of specific mRNAs, such as cyclin D1 and p21 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and reducing the proliferation of cancer cells . At higher doses, it can cause toxic or adverse effects, including potential damage to major organs and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it inhibits 2OG oxygenases, which are involved in the metabolism of various biomolecules . This inhibition can lead to changes in metabolic flux and alterations in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-isoquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and solvent-free conditions, are often applied to enhance the sustainability and efficiency of the synthesis process .
化学反応の分析
Types of Reactions
8-Hydroxy-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different isoquinoline derivatives.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium azide, and various catalysts such as montmorillonite K-10 and nano ZnO . Reaction conditions often involve the use of ethanol as a solvent and mild temperatures to facilitate the reactions.
Major Products
The major products formed from these reactions are typically derivatives of isoquinoline, which can exhibit enhanced biological activities and improved pharmacological properties .
科学的研究の応用
8-Hydroxy-isoquinoline-5-carboxylic acid has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A closely related compound with a hydroxyl group at the 8th position of the quinoline ring.
5-Carboxy-8-hydroxyquinoline: Another derivative with both hydroxyl and carboxylic acid groups, similar to 8-Hydroxy-isoquinoline-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct biological activities and chemical properties. Its ability to inhibit a broad range of 2-oxoglutarate-dependent oxygenases sets it apart from other similar compounds .
特性
IUPAC Name |
8-hydroxyisoquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-2-1-7(10(13)14)6-3-4-11-5-8(6)9/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESWMYJOHAAZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)



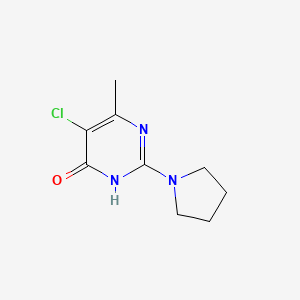
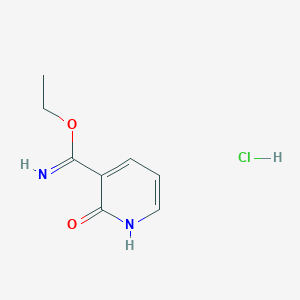
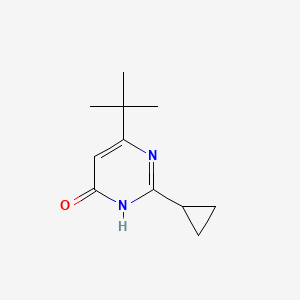
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)

